

Valeraldehyde: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Valeraldehyde	
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An In-depth Technical Guide

This whitepaper provides a detailed toxicological overview of **valeraldehyde** (pentanal), a saturated aliphatic aldehyde. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound. This guide summarizes key toxicological endpoints, outlines experimental methodologies based on international guidelines, and explores the mechanistic aspects of its toxicity.

Executive Summary

Valeraldehyde exhibits a toxicological profile characterized by moderate acute toxicity, significant irritation to the skin, eyes, and respiratory tract, and potential for skin sensitization. Data on chronic toxicity, carcinogenicity, and reproductive effects are limited for valeraldehyde itself; therefore, assessments often rely on data from structurally related aldehydes. Genotoxicity findings are mixed, with some in vitro assays showing positive results, particularly in the absence of metabolic activation. The primary mechanism of toxicity is attributed to the high reactivity of the aldehyde functional group, leading to covalent adduction with biological macromolecules and the induction of oxidative stress. Its metabolism, primarily through oxidation to the less reactive valeric acid by aldehyde dehydrogenases, is a key detoxification pathway.

Chemical and Physical Properties



Property	Value	
Chemical Name	Pentanal	
Synonyms	n-Valeraldehyde, Valeric aldehyde, Amyl aldehyde	
CAS Number	110-62-3	
Molecular Formula	C5H10O	
Molecular Weight	86.13 g/mol	
Appearance	Colorless liquid	
Odor	Strong, pungent, fruity	
Boiling Point	103°C	
Flash Point	12°C	
Solubility	Slightly soluble in water; miscible with organic solvents	

Toxicological Data Acute Toxicity

Valeraldehyde demonstrates moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Route	Species	Endpoint	Value	Reference(s)
Oral	Rat	LD50	3200 - 5660 mg/kg bw	[1][2][3][4]
Dermal	Rabbit	LD50	4857 - 4860 mg/kg bw	[2][3][5]
Inhalation	Rat	LC50 (4h)	>4000 ppm (>14.3 mg/L)	[2][3][5]



Irritation and Sensitization

Valeraldehyde is a significant irritant and a potential skin sensitizer.

Endpoint	Species	Result	Reference(s)
Skin Irritation	Rabbit	Moderately to severely irritating	[1][6]
Eye Irritation	Rabbit	Severely irritating	[2][7]
Skin Sensitization	Guinea Pig	Not a sensitizer in animal studies	
Skin Sensitization	Human	Potential for sensitization noted	[2][3]

Genotoxicity

The genotoxicity data for **valeraldehyde** are mixed, suggesting a potential for mutagenicity in some in vitro systems, particularly without metabolic activation.



Assay	System	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation Assay	S. typhimurium	With & Without	Negative	[1]
DNA Repair Test	B. subtilis	With & Without	Negative	[1]
Umu Test	S. typhimurium TA1535	With & Without	Negative	[1]
Mouse Lymphoma Assay (L5178Y TK+/-)	Mouse lymphoma cells	Without	Positive	[8]
Mouse Lymphoma Assay (L5178Y TK+/-)	Mouse lymphoma cells	With	Negative	[8]
Sister Chromatid Exchange	Human lymphocytes	Not specified	Negative	[8]
Unscheduled DNA Synthesis (UDS)	Human hepatocytes	Not applicable	Negative	[1]
Unscheduled DNA Synthesis (UDS)	Rat hepatocytes	Not applicable	Weakly Positive	[1]
DNA Single- Strand Breaks	Chinese hamster ovary (CHO) cells	Not applicable	Positive	[1]

Repeated-Dose, Carcinogenicity, and Reproductive Toxicity



There is a lack of specific data for **valeraldehyde** for repeated-dose, carcinogenicity, and reproductive and developmental toxicity.[1][8] Information from structurally similar aldehydes, such as propionaldehyde and butyraldehyde, is often used for risk assessment.[8] These related compounds have been shown to cause localized lesions in the respiratory and gastrointestinal tracts upon repeated exposure, consistent with irritant effects.[8] Carcinogenicity studies on isobutyraldehyde did not show evidence of carcinogenic activity.[8] No reproductive toxicity was observed for propionaldehyde in a screening test.[8]

Mechanisms of Toxicity and Metabolism

The toxicity of **valeraldehyde** is largely attributed to the reactivity of its aldehyde group. This group can form covalent adducts with nucleophilic groups in proteins and DNA, leading to cellular dysfunction and genotoxicity.[9][10] Aldehydes are also known to induce oxidative stress through the generation of reactive oxygen species (ROS).[11]

The primary detoxification pathway for **valeraldehyde** is oxidation to valeric acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[8][12] This is followed by further metabolism and excretion.

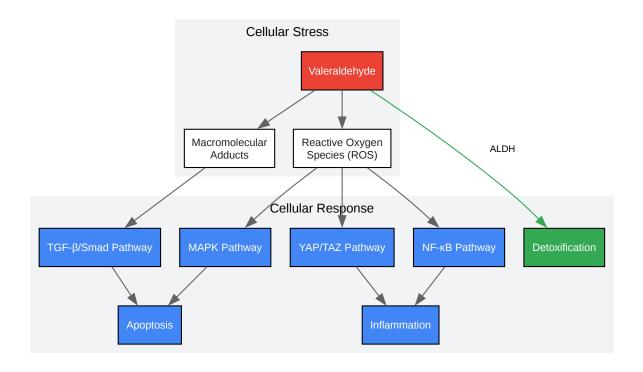


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Metabolic pathway of valeraldehyde.

Several signaling pathways are implicated in the cellular response to aldehyde-induced stress.





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Signaling pathways in aldehyde toxicity.

Experimental Protocols

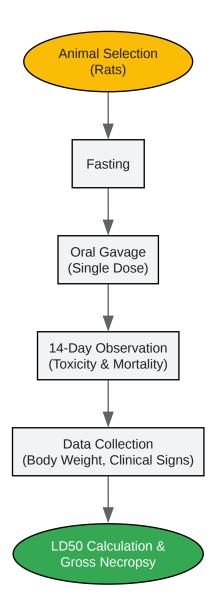
The following are generalized protocols for key toxicological studies based on OECD guidelines. Specific study designs for **valeraldehyde** may vary.

Acute Oral Toxicity (based on OECD Guideline 401)

- Test System: Young adult rats (e.g., Sprague-Dawley), typically of one sex (females are often preferred).[5]
- Dose Administration: A single dose of valeraldehyde is administered by gavage using a stomach tube.[5] Animals are fasted prior to dosing.[5]
- Dose Levels: At least three dose levels are used, with the aim of identifying a dose that causes no mortality, a dose that causes 100% mortality, and intermediate doses.[5]



- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[5] Body weight is recorded weekly.
- Endpoint: The LD50 (median lethal dose) is calculated. A gross necropsy is performed on all animals.



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Workflow for acute oral toxicity testing.

Acute Dermal Toxicity (based on OECD Guideline 402)

• Test System: Young adult rats or rabbits with healthy, intact skin.[13][14][15]



- Preparation: The fur is clipped from the dorsal area of the trunk approximately 24 hours before the test.[14]
- Dose Administration: A single dose of valeraldehyde is applied to a small area of the skin (approximately 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.[15]
- Dose Levels: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[15]
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Skin irritation at the application site is also evaluated.
- Endpoint: The LD50 is determined, and a gross necropsy is performed.

Acute Inhalation Toxicity (based on OECD Guideline 403)

- Test System: Young adult rats.[3][7][16]
- Exposure: Animals are exposed to valeraldehyde vapor or aerosol in a whole-body or noseonly inhalation chamber for a fixed period, typically 4 hours.[3][7]
- Dose Levels: At least three concentrations are tested to determine a concentration-response curve.[3]
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[3]
- Endpoint: The LC50 (median lethal concentration) is calculated. A gross necropsy is performed.

Skin Irritation/Corrosion (based on OECD Guideline 404)

- Test System: Albino rabbits.[1][4][6]
- Application: A 0.5 mL (liquid) or 0.5 g (solid, moistened) dose of valeraldehyde is applied to
 a small patch of clipped skin and covered with a gauze patch for 4 hours.[17]



- Observation: The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[17]
- Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[17]

Eye Irritation/Corrosion (based on OECD Guideline 405)

- Test System: Albino rabbits.[18]
- Application: A 0.1 mL (liquid) or 0.1 g (solid) dose of valeraldehyde is instilled into the conjunctival sac of one eye. The other eye serves as a control.[2][19]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24,
 48, and 72 hours after instillation.[19]
- Endpoint: The ocular lesions are scored to determine the irritation potential and reversibility of effects.[19]

Conclusion

Valeraldehyde presents a notable toxicological profile primarily characterized by its irritant properties and moderate acute toxicity. While significant data gaps exist for chronic endpoints, the available information, supplemented by data from structural analogs, allows for a preliminary risk assessment. The reactivity of the aldehyde group is central to its toxic effects, with metabolism via aldehyde dehydrogenases representing a critical detoxification pathway. For professionals in research and drug development, it is crucial to handle valeraldehyde with appropriate safety precautions to mitigate the risks of skin, eye, and respiratory irritation. Further research is warranted to fully elucidate its long-term health effects.

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References

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- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. OECD No. 403: Acute Inhalation Test Analytice [analytice.com]
- 4. OECD N°404 : Laboratory skin irritant/corrosive test Analytice [analytice.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. Acute Inhalation Toxicity OECD 403 Toxicology IND Services [toxicology-ind.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
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